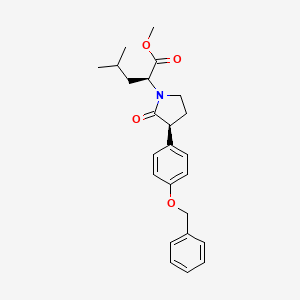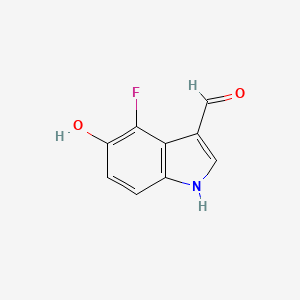
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is an organic compound that features a pyrrole ring and a trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol typically involves the reaction of a pyrrole derivative with a trifluorophenyl ketone under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminum hydride) are common.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce new functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Pyrrol-2-yl)-1-phenylethanol: Lacks the trifluoromethyl groups, which may affect its reactivity and properties.
1-(1H-Pyrrol-2-yl)-1-(4-fluorophenyl)ethanol: Contains a single fluorine atom, leading to different chemical behavior.
1-(1H-Pyrrol-2-yl)-1-(3,4-difluorophenyl)ethanol: Has two fluorine atoms, which may influence its interactions and stability.
Uniqueness
1-(1H-Pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol is unique due to the presence of three fluorine atoms on the phenyl ring
Eigenschaften
Molekularformel |
C12H10F3NO |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-yl)-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C12H10F3NO/c1-12(17,10-3-2-4-16-10)7-5-8(13)11(15)9(14)6-7/h2-6,16-17H,1H3 |
InChI-Schlüssel |
RZAJBOZRBCJNMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CN1)(C2=CC(=C(C(=C2)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)


![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)





![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)
